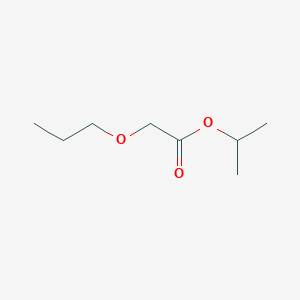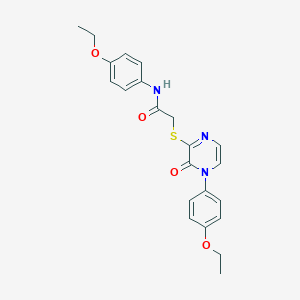
N-(4-ethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. This provides a basic understanding of the compound’s composition and structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the precise sequence of chemical events that lead to the product.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Applications De Recherche Scientifique
Chemoselective Synthesis and Optimization N-(2-Hydroxyphenyl)acetamide serves as a crucial intermediate for synthesizing antimalarial drugs through natural synthesis pathways. Research highlighted the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst. This process examined various acyl donors and parameters like agitation speed, solvent choice, catalyst loading, and temperature to optimize the synthesis. Vinyl acetate emerged as the most effective acyl donor, leading to irreversible reactions and kinetically controlled synthesis. The study proposes a ternary complex model for the reaction mechanism, with vinyl acetate acting as an inhibitor, thereby offering insights into the production of pharmaceutical intermediates (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity Investigations into pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes showcase diverse supramolecular architectures through hydrogen bonding, with significant implications for understanding molecular assembly processes. Notably, these complexes exhibit considerable antioxidant activity, as determined by various in vitro assays. This research underscores the potential of pyrazole-acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).
Anti-Microbial Activities of Thiazole Derivatives The study on novel thiazole derivatives, incorporating a pyrazole moiety, revealed significant anti-bacterial and anti-fungal activities. These findings are pivotal for the development of new antimicrobial agents, contributing to the fight against microbial resistance. The research demonstrates the potential of thiazole derivatives in pharmaceutical applications, offering a foundation for future antimicrobial drug development (Saravanan et al., 2010).
Synthesis of Anti-Inflammatory Compounds Another study focused on synthesizing N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, displaying significant anti-inflammatory activity. This research highlights the role of specific structural modifications in enhancing biological activity, paving the way for new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Structural and Molecular Assembly Studies Research into amide derivatives and their influence on anion coordination has provided valuable insights into molecular structures and self-assembly processes. Such studies are fundamental in the field of crystal engineering, offering perspectives on designing materials with specific properties (Kalita & Baruah, 2010).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-28-18-9-5-16(6-10-18)24-20(26)15-30-21-22(27)25(14-13-23-21)17-7-11-19(12-8-17)29-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSYBTVYWXGOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2750961.png)
![3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2750962.png)

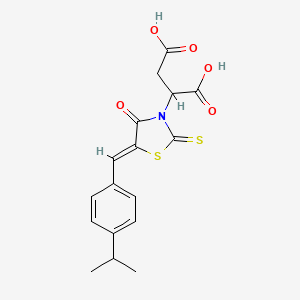
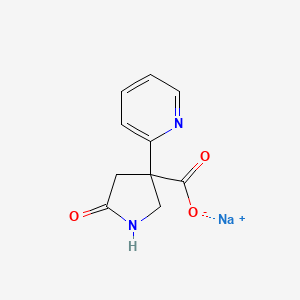


methanone](/img/structure/B2750971.png)
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)
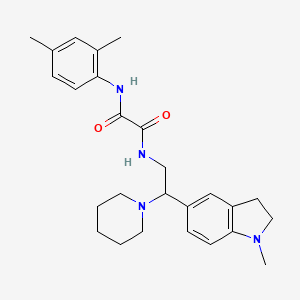
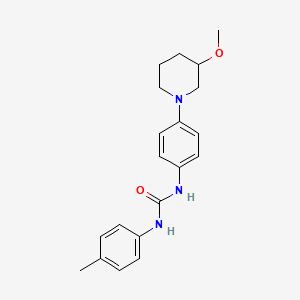
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)
